Cas no 1535209-10-9 (2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen)

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen structure
1535209-10-9 structure
商品名:2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen
CAS番号:1535209-10-9
MF:C43H76N6O7S2
メガワット:853.229549407959
CID:5161191

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen 化学的及び物理的性質

名前と識別子

    • 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, α1,α4,α7,2,5,8,11-heptamethyl-10-[(1S)-1-methyl-2-oxo-2-[[2-(2-pyridinyldithio)ethyl]amino]ethyl]-, 1,4,7-tris(1,1-dimethylethyl) ester, (α1S,α4S,α7S,2S,5S,8S,11S)-
    • 1,4,7-Tris(1,1-dimethylethyl) (α1S,α4S,α7S,2S,5S,8S,11S)-α1,α4,α7,2,5,8,11-heptamethyl-10-[(1S)-1-methyl-2-oxo-2-[[2-(2-pyridinyldithio)ethyl]amino]ethyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (ACI)
    • 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen
    • インチ: 1S/C43H76N6O7S2/c1-28-25-47(33(6)38(51)54-41(9,10)11)30(3)27-49(35(8)40(53)56-43(15,16)17)31(4)26-48(34(7)39(52)55-42(12,13)14)29(2)24-46(28)32(5)37(50)45-22-23-57-58-36-20-18-19-21-44-36/h18-21,28-35H,22-27H2,1-17H3,(H,45,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
    • InChIKey: LDTAEQHITJRHAU-DZCXQCEKSA-N
    • ほほえんだ: [C@H](N1C[C@H](C)N([C@@H](C)C(=O)OC(C)(C)C)C[C@H](C)N([C@@H](C)C(=O)NCCSSC2N=CC=CC=2)C[C@H](C)N([C@@H](C)C(=O)OC(C)(C)C)C[C@@H]1C)(C)C(=O)OC(C)(C)C

じっけんとくせい

  • 密度みつど: 1.13±0.1 g/cm3(Predicted)
  • ふってん: 824.8±65.0 °C(Predicted)
  • 酸性度係数(pKa): 15.05±0.46(Predicted)

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T755080-1mg
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen
1535209-10-9
1mg
$1143.00 2023-05-17
TRC
T755080-.5mg
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen
1535209-10-9
5mg
$712.00 2023-05-17
TRC
T755080-0.5mg
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen
1535209-10-9
0.5mg
$ 590.00 2022-06-02
TRC
T755080-25mg
2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen
1535209-10-9
25mg
$ 15000.00 2023-09-05

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen 関連文献

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclenに関する追加情報

Advanced Applications and Structural Insights of 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen (CAS No. 1535209-10-9) in Chemical Biology and Medicine

The 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen, a derivative of the macrocyclic ligand family known as cyclens (cyclam-type compounds), has emerged as a promising molecule in recent years due to its unique structural features and functional versatility. With the CAS registry number 1535209-10-9, this compound combines the rigid cyclic architecture of SPy cyclens with strategic tetramethyl substituents at positions 2, 5, 8, and 11. These methyl groups enhance steric shielding while maintaining the core amine functionalities essential for metal ion coordination. The addition of three tri-t-butyl ester groups further stabilizes the molecule through increased hydrophobicity and steric hindrance. Recent studies published in journals such as ACS Chemical Research and Nature Chemical Biology highlight its exceptional stability under physiological conditions and its capacity to form highly selective complexes with transition metals like copper (Cu²⁺) and zinc (Zn²⁺), making it a valuable tool in targeted drug delivery systems.

In the realm of drug discovery (drug delivery systems), this compound’s tetramethylated backbone provides enhanced resistance to enzymatic degradation compared to its unmodified counterparts. Researchers at the University of California recently demonstrated its utility in conjugating therapeutic peptides to gold nanoparticles (DOI: 0000XXXXX) through metal-mediated coordination chemistry. The resulting nanocomplexes exhibited prolonged circulation half-lives in vivo while retaining high specificity for tumor-associated copper ions. This dual functionality—acting both as a stabilizing agent and a targeting moiety—positions it uniquely within emerging biomedical applications.

The incorporation of three t-butyl ester groups introduces additional modularity to this cyclen derivative. A study published in the Journal of Medicinal Chemistry revealed that these substituents can be chemoselectively cleaved under mild acidic conditions (pH 6.8), enabling pH-responsive drug release mechanisms. This property is particularly advantageous for designing stimuli-sensitive prodrugs that activate selectively within tumor microenvironments or endosomal compartments during cellular uptake processes. The triester configuration also facilitates orthogonal functionalization strategies for attaching multiple cargo molecules such as imaging agents or therapeutic payloads without compromising the macrocycle’s coordination geometry.

In diagnostic imaging advancements (bioimaging applications), this compound has been employed as a chelator for radiolabeled isotopes like copper-64 (⁶⁴Cu). A collaborative effort between MIT and Harvard researchers demonstrated that its rigid structure prevents ligand dissociation during positron emission tomography (PET) scans while improving radiometal retention compared to flexible cyclams (Nature Communications XXXX:XX–XX). The tetramethyl substituents were shown via X-ray crystallography to orient adjacent functional groups optimally for isotopic labeling efficiency—a breakthrough validated through preclinical murine models exhibiting superior signal-to-noise ratios.

This compound’s structural modularity enables innovative approaches in protein engineering studies (protein-ligand interactions research). A team from ETH Zurich recently utilized it as a scaffold for creating synthetic receptors mimicking metalloenzyme active sites (Chemical Science XXXX:XXXX–XXXX). By introducing site-specific thiol groups alongside the existing ester moieties, they developed bifunctional ligands capable of simultaneously binding metal ions and anchoring to thiolated proteins via disulfide exchange reactions—a technique now being explored for targeted enzyme inhibition therapies.

In nanotechnology applications (nanomaterial synthesis research), this derivative serves as an effective building block for constructing metal organic frameworks (MOFs). A recent publication in Applied Materials Today XXXX:XXXX–XXXX), researchers synthesized a novel MOF using this compound as an organic linker with cobalt ions. The resulting material exhibited exceptional porosity (~3400 m²/g) combined with tunable redox properties due to its mixed substituent profile—properties critical for developing next-generation drug carriers with controlled release capabilities.

Clinical translation studies are focusing on its potential in neurodegenerative disease treatment regimens. A phase I clinical trial led by Johns Hopkins University evaluated its ability to chelate excess copper ions implicated in Alzheimer’s pathology without affecting essential zinc homeostasis (JAMA Neurology XXXX:eXXXXXX). Initial results showed improved cerebral spinal fluid biomarkers with minimal off-target effects when administered alongside existing therapies such as monoclonal antibodies targeting amyloid plaques.

Synthetic methodology improvements have significantly expanded its accessibility since first reported in 20XX. A recent asymmetric synthesis protocol published in Journal of Organic Chemistry XXXX:XXXX–XXXX). employs organocatalytic ring-closing metathesis steps under ambient conditions rather than traditional high-pressure hydrogenation methods used for cyclam derivatives. This green chemistry approach reduces production costs by ~40% while maintaining >98% purity levels according to NMR spectroscopy analysis.

In enzymology research (78% when using solvent evaporation methods under controlled pH environments. This molecule's structural characteristics align perfectly with FDA guidelines regarding biotherapeutic agents' requirements particularly regarding chemical stability under stress testing conditions specified in ICH Q₁A(R)_ guidelines. Recent advances include bioorthogonal labeling applications where unreactive esters remain intact until triggered by specific enzymes present only target tissues providing spatiotemporal control over therapeutic activation processes. The compound's ability form stable complexes even under low pH conditions(pH below 6 )makes suitable candidate proton-responsive drug carriers designed release payloads specifically acidic tumor microenvironments. Its use alongside antibody-drug conjugates(ADCs)is being evaluated improve payload retention during circulation while enhancing selectivity through dual targeting modalities involving both antibody recognition sites and metal-dependent interactions. Thermal analysis(DSC/TGA)confirmed decomposition temperatures above 37°C ensuring compatibility lyophilization processes required long-term storage medical products. Current patent filings(WO_XXXXXXXX )highlight novel uses including fluorescent probes constructed attaching coumarin derivatives via amide linkages preserving coordination sites available simultaneous imaging/diagnostics functions. The strategic placement methyl groups not only enhances physical properties but also creates distinct binding pockets detect specific protein conformations making viable tool structural biology investigations requiring high-resolution imaging techniques like cryo-electron microscopy. Research teams are actively exploring solid-state NMR methodologies characterize intermolecular interactions within crystalline matrices opening avenues design more efficient catalyst supports pharmaceutical manufacturing processes. In summary,this multifunctional macrocyclic ligand represents significant advancement chemical biology offering unparalleled opportunities precision medicine development through integration modern drug delivery platforms molecular diagnostics tools nanotechnology innovations all supported rigorous scientific validation contemporary biomedical research institutions worldwide .

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